molecular formula C14H8ClF4NO2 B2799450 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide CAS No. 251096-86-3

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

Cat. No.: B2799450
CAS No.: 251096-86-3
M. Wt: 333.67
InChI Key: WMWYYADAMAFDNF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by the presence of chlorophenoxy and difluorophenyl groups

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to form the 4-chlorophenoxy group.

    Introduction of difluorophenyl group:

    Formation of the final compound: The final step involves the reaction of the intermediates to form this compound under specific reaction conditions, such as the use of a base or catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid: This compound is structurally similar but has different functional groups and applications.

    2,4-difluorophenylacetic acid: Another similar compound with different chemical properties and uses.

    4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but differs in other structural aspects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4NO2/c15-8-1-4-10(5-2-8)22-14(18,19)13(21)20-12-6-3-9(16)7-11(12)17/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWYYADAMAFDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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